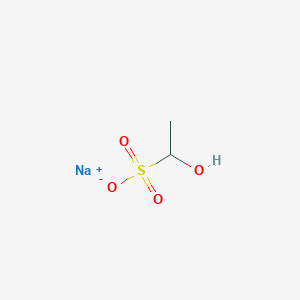
potassium;ethanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “potassium;ethanolate” is a chemical entity with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable compound in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;ethanolate involves specific reaction conditions and reagents. One common method includes the use of high-fidelity proofreading enzymes for amplification, which decreases the probability of generating mutations in the target sequence . The finished product is converted to a blunt, phosphorylated form in a 15-minute reaction using premixed reagents .
Industrial Production Methods
In industrial settings, this compound can be produced using a mechanical grinding method under the action of a manganese catalyst and magnesium metal . This method ensures high efficiency and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
potassium;ethanolate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosgene and imidazole under anhydrous conditions . These reagents facilitate the formation of amides, carbamates, and ureas.
Major Products Formed
The major products formed from reactions involving this compound include esters, amides, and carbamates . These products are valuable in various chemical synthesis processes.
Applications De Recherche Scientifique
potassium;ethanolate has a wide range of applications in scientific research, including:
- Biology: This compound is used in cloning kits for the simplified cloning of DNA generated by PCR .
Medicine: It is involved in the synthesis of pharmaceutical compounds and drug development.
this compound is used in the production of various chemical products, including polymers and resins.Mécanisme D'action
The mechanism of action of potassium;ethanolate involves its interaction with specific molecular targets and pathways. It acts as a nucleophile and base in reactions, facilitating the formation of various chemical bonds . The compound’s reactivity is influenced by its molecular structure, which allows it to participate in multiple chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to potassium;ethanolate include:
Carbonyldiimidazole: Known for its use in peptide synthesis and organic reactions.
Aminocaproic acid: Used as an antifibrinolytic agent in medical applications.
Tranexamic acid: Another antifibrinolytic agent with similar properties to aminocaproic acid.
Uniqueness
This compound is unique due to its specific reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions and its use in both scientific research and industrial production highlight its versatility and importance.
Propriétés
IUPAC Name |
potassium;ethanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O.K/c1-2-3;/h2H2,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDAUEIUDPHABB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5KO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














